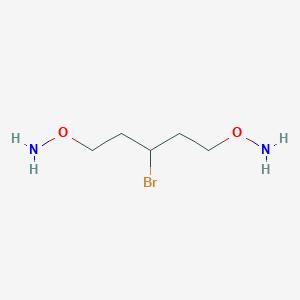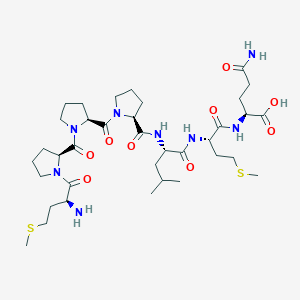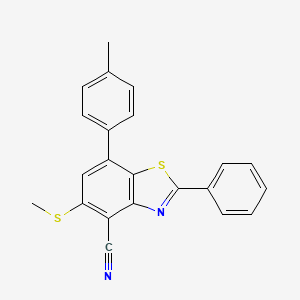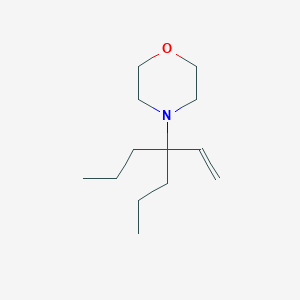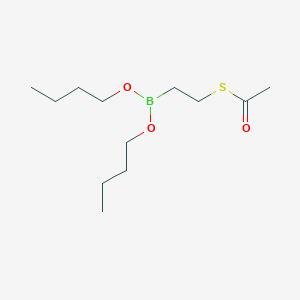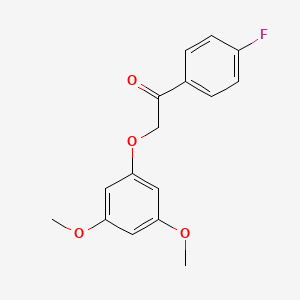![molecular formula C20H38Si2 B14200763 Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- CAS No. 850804-38-5](/img/structure/B14200763.png)
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- is an organosilicon compound characterized by its unique structure, which includes a silane core bonded to an octadiynyl chain. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- typically involves the reaction of trimethylsilylacetylene with tris(1-methylethyl)silyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to maintain the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is utilized in the development of silicon-based biomaterials.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- exerts its effects involves the interaction of its silane core with various molecular targets. The compound can form stable bonds with oxygen and fluorine, making it an effective reducing agent. Additionally, its octadiynyl chain allows for versatile chemical modifications, enabling its use in a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
- Triisopropyl(trimethylsilyl)ethynylsilane
- Tris(trimethylsilyl)silane
- Trimethyl[8-[tris(1-methylethyl)silyl]-1,3,5,7-octatetrayn-1-yl]silane
Uniqueness
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- stands out due to its unique combination of a silane core and an octadiynyl chain. This structure provides the compound with exceptional stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
850804-38-5 |
|---|---|
Molecular Formula |
C20H38Si2 |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
trimethyl-[8-tri(propan-2-yl)silylocta-1,7-diynyl]silane |
InChI |
InChI=1S/C20H38Si2/c1-18(2)22(19(3)4,20(5)6)17-15-13-11-10-12-14-16-21(7,8)9/h18-20H,10-13H2,1-9H3 |
InChI Key |
PGLXVTFGBLVHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCCCCC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

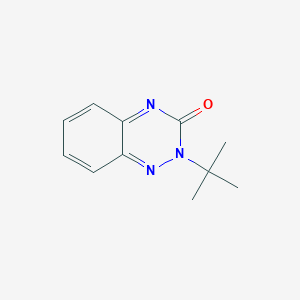
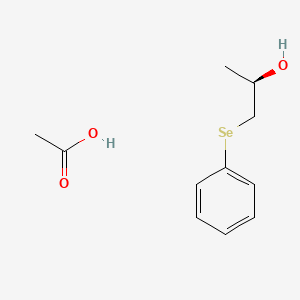
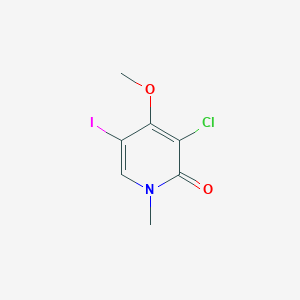
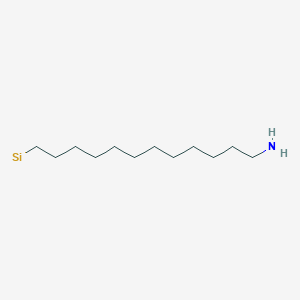
![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)
